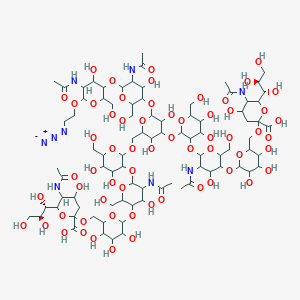
2,6-Dichloro-4-(trifluoromethyl)phenol
Descripción general
Descripción
2,6-Dichloro-4-(trifluoromethyl)phenol (DCTP) is an organic compound belonging to the category of phenols. It is a colorless, crystalline solid with a molecular weight of 220.04 g/mol and a melting point of approximately 130°C. Phenols are compounds that contain an aromatic hydrocarbon group with a hydroxyl group attached to the benzene ring. DCTP is used in the synthesis of various organic compounds, as well as in scientific research applications.
Mecanismo De Acción
2,6-Dichloro-4-(trifluoromethyl)phenol acts as a catalyst in organic reactions. It is a strong Lewis acid, which means it can accept electrons from other molecules. This allows it to act as a nucleophile, forming covalent bonds with other molecules. Additionally, this compound can act as a proton donor, donating a proton to other molecules. This allows it to act as an electrophile, forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known that this compound can act as an enzyme inhibitor, but the exact mechanism by which this occurs is not known. Additionally, this compound has been shown to have an effect on the structure and function of proteins, but the exact mechanism by which this occurs is also not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2,6-Dichloro-4-(trifluoromethyl)phenol in lab experiments is its ability to act as a catalyst in organic reactions. This allows for faster and more efficient reactions, which can save time and money. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound can be hazardous if not handled properly, and should be used with caution. Additionally, this compound can be toxic if ingested, and should be kept away from food and drink.
Direcciones Futuras
There are several potential future directions for research involving 2,6-Dichloro-4-(trifluoromethyl)phenol. These include further research into the biochemical and physiological effects of this compound, as well as research into its ability to act as an enzyme inhibitor. Additionally, further research into the structure and function of proteins could be conducted using this compound. Additionally, further research into the synthesis of organic compounds using this compound could be conducted. Finally, research into the use of this compound as a catalyst in organic reactions could be conducted.
Métodos De Síntesis
2,6-Dichloro-4-(trifluoromethyl)phenol is synthesized through a process called the Vilsmeier-Haack reaction. This reaction involves the reaction of a phenol compound with an aldehyde in the presence of phosphorus oxychloride and dimethylformamide. The reaction is usually performed at a temperature of 80-90°C and requires a reaction time of 12-24 hours. The product of the reaction is a substituted phenol, which can then be further reacted with a trifluoromethyl halide to yield this compound.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(trifluoromethyl)phenol has a variety of applications in scientific research. It is used in the synthesis of organic compounds, such as pharmaceuticals, pesticides, and dyes. It is also used as a catalyst in organic reactions, such as the oxidation of alcohols. This compound has also been used in the synthesis of polymers, as well as in the synthesis of organic semiconductors. Additionally, this compound has been used in the study of enzyme inhibition, as well as in the study of the structure and function of proteins.
Propiedades
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWGCRQDVDJDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281722 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35852-59-6 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35852-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















